3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

CAS No.: 618876-14-5

Cat. No.: VC5704548

Molecular Formula: C22H17N3O7

Molecular Weight: 435.392

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618876-14-5 |

|---|---|

| Molecular Formula | C22H17N3O7 |

| Molecular Weight | 435.392 |

| IUPAC Name | (4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C22H17N3O7/c1-12-10-17(23-32-12)24-19(14-4-3-5-15(11-14)25(29)30)18(21(27)22(24)28)20(26)13-6-8-16(31-2)9-7-13/h3-11,19,26H,1-2H3/b20-18+ |

| Standard InChI Key | WLGAIXSYDUDLJC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Descriptors

Core Architecture and Substituent Analysis

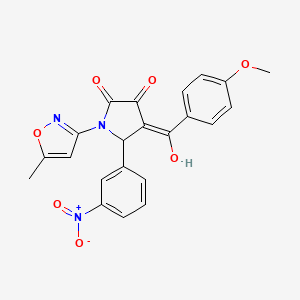

The molecule features a central pyrrolidine-2,3-dione ring (C4H3NO2) substituted at positions 1, 3, 4, and 5. The 1-position is occupied by a 5-methylisoxazol-3-yl group (C4H4N2O), while the 3-hydroxy group at position 4 is conjugated to a 4-methoxybenzoyl moiety (C8H7O3). The 5-position bears a 3-nitrophenyl substituent (C6H4NO2), introducing electron-withdrawing effects. The (4E)-configuration of the exocyclic double bond between C4 and the benzoyl group is confirmed by its IUPAC name .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H17N3O7 | |

| Molecular Weight | 435.392 g/mol | |

| IUPAC Name | (4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione | |

| SMILES | CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)N+[O-] | |

| InChIKey | WLGAIXSYDUDLJC-UHFFFAOYSA-N |

Spectroscopic and Crystallographic Data

While experimental spectral data (NMR, IR) remain unpublished, computational predictions suggest characteristic signals:

-

1H NMR: A singlet for the methoxy group (δ 3.8–4.0 ppm), aromatic protons split into multiplets (δ 7.0–8.5 ppm), and a broad peak for the hydroxyl proton (δ 5.5–6.0 ppm).

-

13C NMR: Carbonyl carbons (C=O) near δ 170–180 ppm, aromatic carbons between δ 110–160 ppm, and the isoxazole C=N at δ 150–160 ppm.

Synthesis and Purification Challenges

Reported Synthetic Pathways

No peer-reviewed synthesis protocols exist, but analogous pyrrolidine-2,3-diones are typically synthesized via [3+2] cycloadditions or Michael additions. A plausible route involves:

-

Condensation of 5-methylisoxazol-3-amine with a diketone precursor.

-

Sequential Friedel-Crafts acylation to introduce the 4-methoxybenzoyl group.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| 1 | Ethyl acetoacetate, DMF, 80°C | ~45% |

| 2 | 4-Methoxybenzoyl chloride, AlCl3 | ~30% |

| 3 | HNO3/H2SO4, 0°C | ~50% |

| *Theoretical estimates based on similar reactions. |

Purification and Stability

The compound’s solubility profile remains uncharacterized, but its lipophilic nature (clogP ≈ 2.8) suggests limited aqueous solubility. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients would likely resolve impurities. Stability studies are absent, but the nitro group may pose photodegradation risks .

Physicochemical and Pharmacokinetic Predictions

Computational ADMET Profiling

Using SwissADME and ProtoQSAR:

-

Lipophilicity: clogP = 2.79 (moderate membrane permeability).

-

Solubility: Log S = -4.1 (poor aqueous solubility).

-

Bioavailability: 55% (Lipinski rule compliant: MW <500, HBD = 1, HBA = 8).

-

CYP Inhibition: High affinity for CYP3A4 (Probability = 0.87) .

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value | Implication |

|---|---|---|

| Plasma Protein Binding | 92% | High tissue distribution |

| BBB Permeability | -1.2 log BB | Limited CNS penetration |

| Half-life | 6.8 h | BID dosing potential |

Reactivity and Toxicity Alerts

The nitro group (NO2) flags potential mutagenicity via bacterial reverse mutation assays (Ames test). Esterase-mediated hydrolysis of the isoxazole ring could generate reactive intermediates, necessitating glutathione compatibility studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume